molecular formula C23H15NO2 B12814477 6-Benzyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione CAS No. 81721-80-4

6-Benzyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione

Cat. No.: B12814477
CAS No.: 81721-80-4
M. Wt: 337.4 g/mol
InChI Key: CVVPLIBSSHGDNT-UHFFFAOYSA-N
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Description

6-Benzyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indenoisoquinoline Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Benzylation: Introduction of the benzyl group can be done using benzyl halides under basic conditions.

    Oxidation: The final step may involve oxidation to form the dione structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the dione structure.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: May be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Benzyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Indenoisoquinolines: A class of compounds with similar core structures.

    Benzylisoquinolines: Compounds with a benzyl group attached to an isoquinoline core.

Uniqueness

6-Benzyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

81721-80-4

Molecular Formula

C23H15NO2

Molecular Weight

337.4 g/mol

IUPAC Name

6-benzylindeno[1,2-c]isoquinoline-5,11-dione

InChI

InChI=1S/C23H15NO2/c25-22-18-12-6-5-11-17(18)21-20(22)16-10-4-7-13-19(16)23(26)24(21)14-15-8-2-1-3-9-15/h1-13H,14H2

InChI Key

CVVPLIBSSHGDNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C4=CC=CC=C4C2=O)C(=O)C5=CC=CC=C53

Origin of Product

United States

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